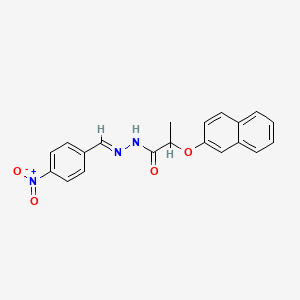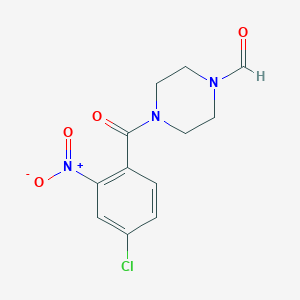![molecular formula C12H15Cl2NO2 B5863274 4-[2-(2,5-dichlorophenoxy)ethyl]morpholine](/img/structure/B5863274.png)
4-[2-(2,5-dichlorophenoxy)ethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2,5-dichlorophenoxy)ethyl]morpholine, commonly known as DCM, is a synthetic compound that belongs to the class of morpholine derivatives. It is a versatile molecule that has been extensively used in scientific research due to its unique chemical properties and biological activities.
作用機序
The mechanism of action of DCM is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been reported to interact with DNA and RNA, leading to the inhibition of their functions. Furthermore, DCM has been reported to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
DCM has been reported to exhibit various biochemical and physiological effects. It has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. Furthermore, DCM has been reported to exhibit neuroprotective effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. It has also been reported to exhibit cardioprotective effects by reducing the levels of lipid peroxidation and increasing the levels of antioxidant enzymes.
実験室実験の利点と制限
DCM has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. Furthermore, it exhibits unique chemical properties and biological activities that make it a versatile molecule for scientific research. However, DCM also has limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Furthermore, its mechanism of action is not fully understood, which limits its potential applications in certain areas of research.
将来の方向性
There are several future directions for the research on DCM. One potential direction is the synthesis of novel derivatives of DCM with enhanced biological activities. Another potential direction is the investigation of the mechanism of action of DCM to better understand its biological activities. Furthermore, the potential applications of DCM in drug discovery and material science should be explored. Finally, the safety and toxicity of DCM should be further evaluated to ensure its safe use in scientific research.
合成法
DCM is synthesized by the reaction of 2,5-dichlorophenol with ethylene oxide in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is then reacted with morpholine to form DCM. The overall reaction can be represented as:
2,5-dichlorophenol + ethylene oxide + morpholine → DCM + H2O
科学的研究の応用
DCM has been extensively used in scientific research due to its unique chemical properties and biological activities. It has been used as a building block in the synthesis of various biologically active compounds such as antitumor agents, antiviral agents, and anti-inflammatory agents. DCM has also been used as a ligand in the synthesis of metal complexes that exhibit interesting biological activities. Furthermore, DCM has been used as a reagent in the synthesis of polymers and materials with unique properties.
特性
IUPAC Name |
4-[2-(2,5-dichlorophenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c13-10-1-2-11(14)12(9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZJCUSOMQAQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5863195.png)
![1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5863198.png)
![3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5863202.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5863207.png)



![ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate](/img/structure/B5863248.png)
![8-[(4-chlorobenzyl)oxy]-2-methylquinoline](/img/structure/B5863252.png)
![4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5863282.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5863289.png)
![2-(4-chlorophenoxy)-N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5863293.png)

![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5863295.png)